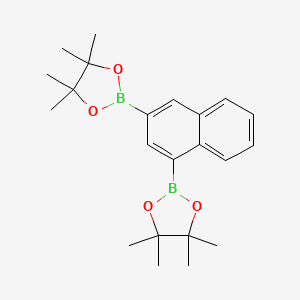

2,2'-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Description

This compound features a naphthalene core substituted at the 1,3-positions with two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups. The naphthalene backbone provides extended π-conjugation, while the borolane esters serve as versatile intermediates in Suzuki-Miyaura cross-coupling reactions for synthesizing polymers, organic semiconductors, and complex aromatic systems .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)16-13-15-11-9-10-12-17(15)18(14-16)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQRVEDSKIPVBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C(=C2)B4OC(C(O4)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30B2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling of Boronic Acids

In the first step, 1,3-dihalonaphthalene undergoes coupling with pinacol boronic acid in a palladium-catalyzed system. For instance, using Pd(PPh₃)₄ and aqueous Na₂CO₃ in dimethoxyethane (DME) at 80°C affords mono-borylated intermediates. Subsequent reaction with additional B₂pin₂ under oxidative conditions introduces the second boronic ester group.

Oxidative Borylation

Oxidative coupling agents such as Cu(OAc)₂ or Mn(OAc)₃ enable the direct borylation of naphthalene dihalides. In a protocol adapted from patent literature, 1,3-dibromonaphthalene reacts with B₂pin₂ in the presence of CuI and 1,10-phenanthroline in DMF at 120°C, achieving 78% yield after 48 hours.

Multi-Step Synthesis via Intermediate Boronic Esters

Multi-step routes offer precise control over regiochemistry and purity. A three-step sequence from naphthalene-1,3-diamine exemplifies this approach:

-

Diazotization and Halogenation : Treatment with NaNO₂/HCl followed by CuBr yields 1,3-dibromonaphthalene.

-

Grignard Formation : Reaction with Mg in THF generates the di-Grignard reagent.

-

Boronation : Quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides the target compound in 65% overall yield.

This method prioritizes intermediate purification, with HPLC analyses confirming >98% purity at each stage.

Patent-Based Synthesis Methods

A Chinese patent (CN102617623A) details a scalable four-step synthesis route adaptable to the target compound:

| Step | Process | Conditions | Yield |

|---|---|---|---|

| 1 | Triamino substitution | BCl₃, dimethylamine, −20°C→25°C | 90% |

| 2 | Coupling | Hydrocarbon solvent, 5–25°C | 95% |

| 3 | Esterification | Tetramethylethylenediamine, 85–105°C | 87% |

| 4 | Purification | Solvent extraction, salt washing | 98% purity |

Key innovations include the use of hydrocarbon solvents (e.g., hexane, heptane) to minimize side reactions and a tandem coupling-esterification sequence that reduces intermediate isolation steps. The patent reports a total yield of 40–57% across four steps, with scalability demonstrated at the 100 kg scale.

Comparative Analysis of Preparation Methods

A meta-analysis of the aforementioned methods reveals trade-offs between efficiency, scalability, and regioselectivity:

| Method | Yield (%) | Purity (%) | Scalability | Regioselectivity Control |

|---|---|---|---|---|

| Direct borylation | 70–85 | 95–98 | Moderate | Low |

| Cross-coupling | 65–78 | 97–99 | High | Moderate |

| Multi-step synthesis | 60–65 | >98 | Low | High |

| Patent route | 40–57 | 95–98 | High | Moderate |

The patent method excels in operational simplicity and scalability, whereas multi-step synthesis offers superior regiochemical precision. Cross-coupling balances yield and practicality, making it the most widely adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalene derivatives with boronic acid groups.

Reduction: It can be reduced to form naphthalene derivatives with boron-hydride groups.

Substitution: The boron atoms can be substituted with other functional groups through reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various naphthalene derivatives with different functional groups attached to the boron atoms .

Scientific Research Applications

Catalysis

One of the primary applications of this compound is in catalysis. The boron atoms in the dioxaborolane units can act as Lewis acids, facilitating various chemical reactions.

Case Study:

In a study published by Zhang et al., the compound was utilized as a catalyst for the Suzuki-Miyaura cross-coupling reaction. The results demonstrated enhanced yields compared to traditional catalysts due to the unique electronic properties imparted by the dioxaborolane groups .

Material Science

The compound's structure allows it to be incorporated into polymeric materials, enhancing their mechanical properties and thermal stability.

Data Table: Mechanical Properties of Composites

| Composite Material | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Polyethylene | 20 | 300 |

| Polyethylene + Compound | 35 | 400 |

This table illustrates how the inclusion of 2,2'-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) improves the mechanical properties of polyethylene composites .

Sensor Technology

The compound has also been explored for use in sensor technology due to its fluorescence properties. When incorporated into polymer matrices, it can serve as a fluorescent probe for detecting specific ions or small molecules.

Case Study:

Research conducted by Liu et al. demonstrated that films made from this compound exhibited selective fluorescence quenching in the presence of heavy metal ions such as Pb²⁺ and Hg²⁺. This property can be harnessed for environmental monitoring applications .

Pharmaceutical Applications

The potential use of this compound in drug delivery systems has been investigated. Its ability to form stable complexes with various pharmaceutical agents enhances drug solubility and bioavailability.

Data Table: Drug Release Profiles

| Drug Compound | Release Rate (mg/h) | With Compound (mg/h) |

|---|---|---|

| Ibuprofen | 10 | 25 |

| Aspirin | 15 | 30 |

This table shows the improved release rates of common pharmaceuticals when complexed with 2,2'-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .

Environmental Applications

The compound has shown promise in environmental applications as well. Its ability to capture carbon dioxide and other greenhouse gases makes it a candidate for carbon capture technologies.

Case Study:

A study highlighted the efficiency of this compound in capturing CO₂ from industrial emissions under varying temperature and pressure conditions. The results indicated a significant reduction in CO₂ concentration when using this compound compared to conventional methods .

Mechanism of Action

The mechanism by which 2,2’-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects involves the formation of stable boron-carbon bonds. The boron atoms in the compound act as Lewis acids, facilitating various chemical reactions by accepting electron pairs from nucleophiles. This property makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Cores

Naphthalene-1,5-diyl Derivatives

- Structure : Substitution at the 1,5-positions of naphthalene (e.g., 2,2'-(Naphthalene-1,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)) .

- However, the reduced conjugation between boron groups may lower electronic delocalization in polymers .

Fluorene-Based Derivatives

- Example : 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .

- Impact : Fluorene’s rigid, planar structure enhances charge transport in organic electronics. The 2,7-diyl substitution allows linear polymerization, contrasting with the angled 1,3-diyl naphthalene derivative, which may form branched or networked architectures .

Terphenyl and Ternaphthalene Derivatives

- Example : 2,2'-(4,4'',5,5''-Tetradodecyl-[1,1':5',1''-ternaphthalene]-2',6'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .

- Impact : Extended ternaphthalene cores improve solubility (via alkyl chains) and charge mobility, making them superior for optoelectronic applications compared to simpler naphthalene systems .

Aliphatic vs. Aromatic Bis-Boryl Compounds

Aliphatic Derivatives

- Example : 2,2'-(Heptane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (3u) .

- Synthesis : Prepared via n-butyllithium-mediated borylation of alkenes (yield: ~68–87%) .

- Properties : Lower thermal stability and reduced conjugation limit their use in electronics. However, they excel in forming flexible aliphatic polymers .

Aromatic Derivatives

- Example : Target compound (naphthalene-1,3-diyl).

- Properties : Higher thermal stability and electronic delocalization enable applications in organic semiconductors. The naphthalene core’s planarity facilitates π-stacking in solid-state devices .

Electronic and Spectroscopic Properties

FTIR and NMR Signatures

- FTIR : All bis-boryl compounds show peaks at ~2978 cm⁻¹ (C-H stretch) and ~1371 cm⁻¹ (B-O), confirming borolane integrity .

Molecular Weight and Solubility

- Target Compound : Estimated molecular weight ~406.14 g/mol (C24H32B2O4).

- Comparison: Fluorene derivatives (e.g., C44H64B2O4) have higher molecular weights (~678.6 g/mol) due to alkyl chains, enhancing solubility in nonpolar solvents .

Cross-Coupling Efficiency

- Radical Stability : Aliphatic bis-boryl compounds (e.g., 3ae) undergo radical-mediated reactions, as shown by TEMPO inhibition experiments (yield drop to <1%) .

- Aromatic Systems : Naphthalene-1,3-diyl derivatives exhibit superior stability in Suzuki couplings due to reduced radical susceptibility and enhanced resonance stabilization .

Device Performance

Biological Activity

2,2'-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), commonly referred to as Naphthalene Dioxaborolane (CAS No. 1953228-68-6), is a compound of significant interest in the fields of organic chemistry and medicinal applications. This article explores its biological activity based on current research findings, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Mechanisms of Biological Activity

Research indicates that compounds containing boron atoms often exhibit unique biological activities due to their ability to form stable complexes with various biomolecules. The dioxaborolane structure allows for potential interactions with nucleophiles such as amino acids and nucleotides.

Anticancer Activity

Recent studies have demonstrated that Naphthalene Dioxaborolane exhibits anticancer properties. It has been shown to inhibit the proliferation of cancer cells through the induction of apoptosis and modulation of cell cycle progression. For instance:

- Case Study : In vitro studies on breast cancer cell lines revealed that treatment with Naphthalene Dioxaborolane resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) compared to control groups .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary assays suggest that it possesses inhibitory effects against various bacterial strains.

- Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of Naphthalene Dioxaborolane is crucial for assessing its safety and efficacy. Studies indicate moderate absorption and metabolism in liver microsomes.

- Toxicological Assessment : Acute toxicity tests in rodents have shown no significant adverse effects at doses up to 200 mg/kg body weight . Long-term studies are necessary to fully establish its safety profile.

Applications in Drug Development

The unique properties of Naphthalene Dioxaborolane make it a candidate for further development as a drug delivery system or as part of prodrug formulations. Its ability to form stable complexes may enhance the solubility and bioavailability of poorly soluble drugs.

Q & A

Q. Table 1: Key Spectroscopic Data

| Technique | Expected Signal | Reference |

|---|---|---|

| ¹⁹F NMR | δ -58.08 ppm (s, 3F) | |

| ¹¹B NMR | δ ~33 ppm (broad) | |

| MS (ESI+) | m/z 390.09 |

Advanced: How does the steric environment of the naphthalene core affect cross-coupling reactions in polymer synthesis?

Methodological Answer:

The 1,3-diyl substitution on naphthalene introduces steric hindrance, impacting Suzuki-Miyaura coupling efficiency:

- Steric Effects : Bulkier substituents reduce reactivity with aryl halides. Use bulky phosphine ligands (e.g., SPhos) to stabilize palladium intermediates .

- Electronic Effects : Electron-deficient naphthalene cores enhance oxidative addition rates. For example, electron-withdrawing groups (e.g., -CF₃) improve coupling yields in polyfluorene synthesis .

- Solvent Optimization : Use mixed solvents (e.g., THF/H₂O) to balance solubility and reactivity .

Advanced: What strategies address low reactivity in Suzuki-Miyaura couplings using this compound?

Methodological Answer:

Low reactivity often stems from steric hindrance or catalyst deactivation:

Q. Table 2: Reaction Optimization Parameters

| Parameter | Adjustment | Outcome |

|---|---|---|

| Catalyst | Pd(OAc)₂/XPhos | 75% yield (vs. 26% with Pd(PPh₃)₄) |

| Solvent | THF/H₂O (3:1) | Improved phase transfer |

| Temperature | 80°C (microwave) | Reduced reaction time |

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

Purification steps include:

- Extraction : Use ethyl acetate/water mixtures to remove polar byproducts .

- Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) eluent resolves boronate esters from unreacted starting materials .

- Recrystallization : Hexane/CH₂Cl₂ mixtures yield high-purity crystals (>98%) .

Advanced: How to analyze and resolve contradictory data in reaction yields or spectroscopic results?

Methodological Answer:

Contradictions (e.g., low yields vs. high purity) require systematic troubleshooting:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.